molecular formula C25H22N2O2 B12598368 Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- CAS No. 647854-34-0

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)-

Cat. No.: B12598368
CAS No.: 647854-34-0
M. Wt: 382.5 g/mol
InChI Key: YTIFAMUFYNIWOS-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a variety of applications in medicinal chemistry, particularly as central nervous system agents. The unique structure of this compound, featuring both an anthracenylcarbonyl and a hydroxyphenyl group, suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Core: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Anthracenylcarbonyl Group: This step may involve the acylation of piperazine with an anthracenylcarbonyl chloride under basic conditions.

    Attachment of the Hydroxyphenyl Group: The final step could involve a nucleophilic substitution reaction where a hydroxyphenyl halide reacts with the piperazine derivative.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of organic semiconductors.

Biology

Medicine

    Therapeutics: Possible use in the development of new therapeutic agents targeting the central nervous system.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The anthracenylcarbonyl and hydroxyphenyl groups may enhance binding affinity or specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-methylphenyl)-4-(3-hydroxyphenyl)-
  • Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-methoxyphenyl)-

Uniqueness

The presence of both an anthracenylcarbonyl and a hydroxyphenyl group in Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- makes it unique compared to other piperazine derivatives. These functional groups may confer distinct chemical reactivity and biological activity, potentially leading to novel applications in various fields.

Properties

CAS No.

647854-34-0

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

anthracen-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H22N2O2/c28-21-9-5-8-20(17-21)26-12-14-27(15-13-26)25(29)24-22-10-3-1-6-18(22)16-19-7-2-4-11-23(19)24/h1-11,16-17,28H,12-15H2

InChI Key

YTIFAMUFYNIWOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)O)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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